(2S)-1,1-Diphenylpropane-1,2-diol, also known as S(-)-1,1-diphenyl-1,2-propanediol, is a chiral compound characterized by its unique stereochemistry. Its molecular formula is C15H16O2, and it has a molar mass of 228.29 g/mol. The compound appears as a white crystalline solid with a melting point ranging from 89 to 92 °C and a predicted boiling point of approximately 406.6 °C. The density of (2S)-1,1-diphenylpropane-1,2-diol is estimated to be around 1.152 g/cm³ .
The biological activity of (2S)-1,1-diphenylpropane-1,2-diol has been explored in various studies. It exhibits potential as a catalyst in asymmetric synthesis, which is crucial for the production of biologically active compounds. Additionally, its derivatives may have implications in medicinal chemistry due to their chiral nature and ability to interact with biological systems .
Several methods exist for synthesizing (2S)-1,1-diphenylpropane-1,2-diol:
(2S)-1,1-Diphenylpropane-1,2-diol finds applications in:
Interaction studies involving (2S)-1,1-diphenylpropane-1,2-diol have highlighted its role in catalysis and its potential interactions with other chemical entities. Research indicates that it can form complexes with various substrates during catalytic processes, influencing reaction pathways and selectivity .
(2S)-1,1-Diphenylpropane-1,2-diol shares similarities with several related compounds but stands out due to its specific stereochemistry and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1S,2S)-1,2-Diphenylpropane-1,2-diol | C15H16O2 | Different stereochemistry affecting reactivity |
(R)-(+)-Limonene | C10H16 | A cyclic monoterpene with distinct properties |
(S)-(-)-Lactic Acid | C3H6O3 | A simple chiral compound widely used in food |
The uniqueness of (2S)-1,1-diphenylpropane-1,2-diol lies in its dual aromatic structure and the presence of two hydroxyl groups that allow for versatile chemical behavior and applications in asymmetric synthesis.
(2S)-1,1-Diphenylpropane-1,2-diol (CAS: 46755-94-6) is a chiral organic compound with the molecular formula C₁₅H₁₆O₂ and a molar mass of 228.29 g/mol. Its structure consists of a propane backbone with two phenyl groups attached to the first carbon and hydroxyl (-OH) groups at the first and second carbons. The stereochemistry at the second carbon defines its (2S) configuration, making it a valuable chiral building block in asymmetric synthesis.
Key structural attributes include:
First synthesized in the late 20th century, this compound gained prominence due to its role in asymmetric catalysis. Early methods relied on chiral resolution of racemic mixtures, but advances in Grignard reactions and organocatalytic protocols enabled enantioselective synthesis. Its commercial availability since the 2000s has facilitated research into its applications in medicinal chemistry and materials science.
The systematic nomenclature of (2S)-1,1-diphenylpropane-1,2-diol follows International Union of Pure and Applied Chemistry conventions for chiral diol compounds [5]. The compound is formally designated as (2S)-1,1-diphenyl-1,2-propanediol, with the stereochemical descriptor (2S) indicating the specific spatial arrangement around the chiral center at the second carbon position [1] [5].
Property | Value | Source |
---|---|---|
Chemical Abstract Service Number | 46755-94-6 | [5] |
Molecular Formula | C₁₅H₁₆O₂ | [1] [5] |
Molecular Weight | 228.29 g/mol | [5] |
International Union of Pure and Applied Chemistry Name | (2S)-1,1-diphenylpropane-1,2-diol | [5] |
Melting Point | 89-92°C | [5] |
Boiling Point | 406.6±40.0°C (predicted) | [5] |
Density | 1.152±0.06 g/cm³ (predicted) | [5] |
Alternative nomenclature systems refer to this compound as (S)-(-)-1,1-diphenyl-1,2-propanediol or 1,2-propanediol, 1,1-diphenyl-, (2S)- [5]. The compound exhibits specific optical activity with [α]²⁵/D 100°, c = 1 in methanol, confirming its chiral nature [5].
The (2S)-1,1-diphenylpropane-1,2-diol compound holds particular importance in stereochemistry research due to its chiral center configuration and its role in asymmetric synthesis applications [8]. The compound serves as a valuable model system for investigating the stereochemical behavior of 1,2-diols, particularly those containing both primary and secondary hydroxyl groups [8].
Research in nuclear magnetic resonance spectroscopy has demonstrated that the absolute configuration of 1,2-diols can be determined through comparison of proton nuclear magnetic resonance spectra of corresponding methoxyphenylacetic acid esters [8]. This methodology involves analyzing chemical shifts of substituents attached to the secondary chiral carbon and the hydrogen atom linked to the chiral center [8].
The compound's significance extends to its role in understanding conformational factors in diphenylpropylamine derivatives [9]. Studies have shown that stereochemical arrangements in related diphenyl compounds can significantly influence their biological activity and conformational preferences [9]. The investigation of threo- and erythro-stereoisomers has revealed that conformational factors play crucial roles in governing stereoselectivity [9].
Advanced computational methods including AM1, Hartree-Fock, and B3LYP calculations have been employed to understand the stereochemical properties of similar diol compounds [8]. These theoretical approaches, combined with experimental techniques such as dynamic and low-temperature nuclear magnetic resonance spectroscopy, circular dichroism spectra analysis, and studies on deuterated derivatives, provide comprehensive insights into the stereochemical behavior of these molecules [8].
The academic literature surrounding (2S)-1,1-diphenylpropane-1,2-diol encompasses diverse research areas including synthetic methodology development, stereochemical analysis, and applications in asymmetric synthesis [2] [8] [10]. The compound has been extensively studied as a model system for understanding diastereoselective reactions and chiral recognition processes [2].
Prominent research has focused on the diastereoselective synthesis of diphenyl-propanediol derivatives through Grignard reactions [2]. These studies have demonstrated that the reaction between methylmagnesium iodide and racemic benzoin produces a single diastereomer with high selectivity, attributed to the preferential addition to the least sterically hindered face of the carbonyl group [2].
The literature reveals significant contributions to understanding the stereochemical determination of 1,2-diols through spectroscopic methods [8]. Research published in Chemistry - A European Journal has established principles for predicting absolute stereochemistry using proton nuclear magnetic resonance spectroscopy, with theoretical calculations supporting experimental observations [8].
Recent developments in synthetic methodology include the application of radical coupling reactions for producing diphenyl-substituted alcohols [11] [12]. These studies have demonstrated transition-metal-free conditions for synthesizing 1,3-diphenylpropan-1-ol derivatives through radical mechanisms involving base-mediated conversion of alcohols [11] [12].
Research Area | Key Findings | Publication Year | Reference |
---|---|---|---|
Diastereoselective Synthesis | Single diastereomer formation via Grignard reaction | 2001 | [2] |
Stereochemical Determination | Nuclear magnetic resonance method for absolute configuration | 2005 | [8] |
Synthetic Methodology | Chiral vicinal diol synthesis using permanganate | 2016 | [10] |
Radical Coupling | Transition-metal-free synthesis of diphenyl alcohols | 2024 | [12] |
The academic literature also encompasses studies on related aromatic diol compounds and their synthetic applications [13] [14]. Patent literature has documented various synthetic approaches for preparing aromatic diols useful as intermediates in pharmaceutical and materials science applications [13].
Contemporary research continues to expand the understanding of these compounds through advanced computational methods and experimental techniques [15]. The development of new synthetic methodologies for both symmetric and unsymmetric diphenyl derivatives demonstrates the ongoing relevance of this compound class in modern organic chemistry [15].